molecular formula C13H15N5O2 B12140105 2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one

2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one

Cat. No.: B12140105
M. Wt: 273.29 g/mol
InChI Key: BWSKCHLOQAGQGA-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one is a complex organic compound that features an indole moiety, a diazenyl group, and a diazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Diazenyl Group: The diazenyl group can be introduced through diazotization reactions, where an amine is converted into a diazonium salt, followed by coupling with the indole derivative.

    Formation of the Diazinanone Ring: The diazinanone ring can be formed through cyclization reactions involving appropriate precursors under specific conditions, such as the use of strong acids or bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan, serotonin, and indomethacin.

    Diazenyl Compounds: Compounds with diazenyl groups, such as azobenzene and diazene derivatives.

    Diazinanone Compounds: Compounds with diazinanone rings, such as diazinon and other related pesticides.

Uniqueness

2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one is unique due to its combination of an indole moiety, a diazenyl group, and a diazinanone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one

InChI

InChI=1S/C13H15N5O2/c1-7-6-10(19)16-13(14-7)18-17-11-8-4-2-3-5-9(8)15-12(11)20/h2-5,7,13-15,20H,6H2,1H3,(H,16,19)

InChI Key

BWSKCHLOQAGQGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(N1)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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